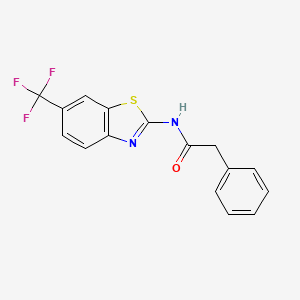
Casein kinase 1|A-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Casein kinase 1|A-IN-5 is a compound that belongs to the casein kinase 1 family, which is a group of serine/threonine protein kinases. These kinases are involved in various cellular processes, including membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, differentiation, circadian rhythm, immune response, neurodegeneration, and cancer . This compound is a specific inhibitor of casein kinase 1 alpha, making it a valuable tool in scientific research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Casein kinase 1|A-IN-5, as an inhibitor, primarily interacts with its target enzyme through binding rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. The compound’s efficacy is determined by its ability to bind to the active site of casein kinase 1 alpha, thereby inhibiting its activity. Common reagents and conditions used in the synthesis of kinase inhibitors include various organic solvents, catalysts, and protective groups to ensure the stability and selectivity of the final product .
Applications De Recherche Scientifique
Casein kinase 1|A-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of casein kinase 1 alpha and its role in various signaling pathways. In biology, it helps elucidate the mechanisms of cell cycle regulation, apoptosis, and autophagy. In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and immune-related conditions .
Mécanisme D'action
The mechanism of action of casein kinase 1|A-IN-5 involves its binding to the active site of casein kinase 1 alpha. This binding inhibits the kinase’s activity, preventing the phosphorylation of its target substrates. Casein kinase 1 alpha is a key regulator in several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting casein kinase 1 alpha, this compound can modulate these pathways, leading to various cellular effects .
Comparaison Avec Des Composés Similaires
Casein kinase 1|A-IN-5 is unique in its specificity for casein kinase 1 alpha. Similar compounds include other inhibitors of the casein kinase 1 family, such as casein kinase 1 delta and casein kinase 1 epsilon inhibitors. These compounds share structural similarities but differ in their target specificity and biological effects. For example, casein kinase 1 delta and casein kinase 1 epsilon inhibitors are involved in regulating circadian rhythms and have distinct roles in cellular signaling compared to casein kinase 1 alpha inhibitors .
Propriétés
Formule moléculaire |
C16H11F3N2OS |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
2-phenyl-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)11-6-7-12-13(9-11)23-15(20-12)21-14(22)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,22) |
Clé InChI |
WYPGOAOLLLOOOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


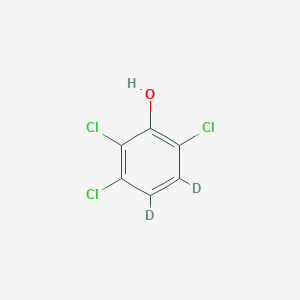
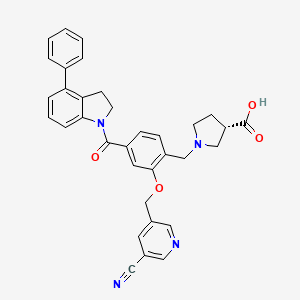
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
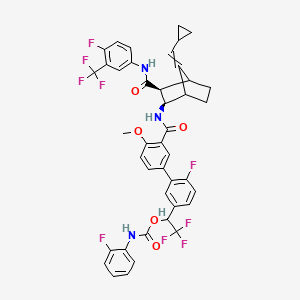


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)

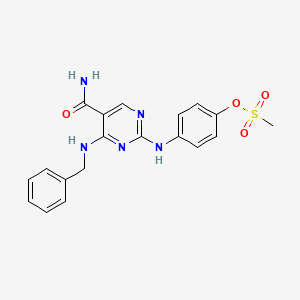

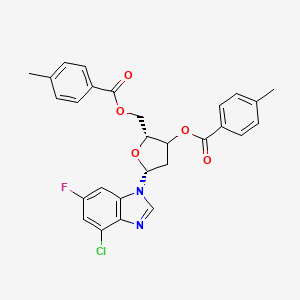
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)

